p-Cymene: A Comprehensive Technical Guide on its Structure and Physicochemical Properties for Researchers and Drug Development Professionals
p-Cymene: A Comprehensive Technical Guide on its Structure and Physicochemical Properties for Researchers and Drug Development Professionals
An In-depth Exploration of a Versatile Monoterpene
Introduction:
p-Cymene, a naturally occurring aromatic organic compound, has garnered significant attention within the scientific community for its diverse therapeutic potential.[1][2] Found in over 100 plant species, including thyme and cumin, this monoterpene exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] Its favorable safety profile and versatile chemical structure make it a compelling molecule for researchers, scientists, and professionals in the field of drug development. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and relevant experimental methodologies of p-cymene, offering a foundational resource for its exploration and application.
Chemical Structure and Identification
p-Cymene, systematically named 1-methyl-4-(propan-2-yl)benzene, is an alkylbenzene characterized by a benzene (B151609) ring substituted with a methyl group and an isopropyl group at the para position.[3][4] This structural arrangement is key to its physicochemical properties and biological activities.
| Identifier | Value |
| IUPAC Name | 1-Methyl-4-(propan-2-yl)benzene |
| Synonyms | p-Cymol, 4-Isopropyltoluene, 4-Methylcumene |
| CAS Number | 99-87-6 |
| Molecular Formula | C₁₀H₁₄ |
| Molecular Weight | 134.22 g/mol |
| SMILES | CC(C)c1ccc(C)cc1 |
| InChI Key | HFPZCAJZSCWRBC-UHFFFAOYSA-N |
Physicochemical Properties
A thorough understanding of the physicochemical properties of p-cymene is fundamental for its application in research and development. These properties influence its solubility, stability, and bioavailability.
Tabulated Physicochemical Data
The following table summarizes the key physicochemical properties of p-cymene, with data compiled from various sources.
| Property | Value | Reference Conditions |
| Appearance | Colorless liquid | Standard Temperature and Pressure (STP) |
| Odor | Mild, pleasant, aromatic, solvent-type | - |
| Melting Point | -68 °C | [5] |
| Boiling Point | 177 °C | [5] |
| Density | 0.857 g/cm³ | at 25 °C[5] |
| Vapor Pressure | 1.5 mmHg | at 20 °C |
| Refractive Index | 1.4908 | at 20 °C[5] |
| Solubility in Water | 23.4 mg/L | [5] |
| Solubility in Organic Solvents | Miscible with ethanol, ether, and other organic solvents | [3][4] |
| LogP (Octanol-Water Partition Coefficient) | 4.1 | [6] |
| Flash Point | 47 °C (closed cup) | [6] |
| Autoignition Temperature | 435 °C | [6] |
Detailed Experimental Protocols
To ensure reproducibility and accuracy in research, detailed experimental protocols for determining the key physicochemical properties of p-cymene are provided below.
Determination of Melting Point
The melting point of p-cymene, being a low-temperature transition, is typically determined using a cryostat or a specialized low-temperature melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of p-cymene is placed in a capillary tube.
-
Apparatus Setup: The capillary tube is placed in a calibrated digital melting point apparatus equipped with a cooling system (e.g., DigiMelt).
-
Measurement: The sample is cooled until completely frozen. The temperature is then slowly increased at a controlled rate (e.g., 2 °C/min).
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range. For a pure substance like p-cymene, this range should be narrow.
Determination of Boiling Point
The boiling point is a critical parameter for distillation and purification processes.
Methodology (Thiele Tube Method):
-
Apparatus Setup: A small test tube containing a few milliliters of p-cymene and a boiling chip is attached to a thermometer. An inverted capillary tube is placed inside the test tube.
-
Heating: The assembly is heated in a Thiele tube filled with a high-boiling point oil.
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Observation: As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.
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Measurement: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. The atmospheric pressure should also be recorded.
Determination of Density
Density is a fundamental property used for quality control and concentration determination.
Methodology (Pycnometer Method):
-
Apparatus: A calibrated pycnometer (a flask with a precise volume) is used.
-
Measurement of Empty Pycnometer Mass: The mass of the clean and dry pycnometer is accurately measured.
-
Measurement with Sample: The pycnometer is filled with p-cymene, ensuring no air bubbles are present, and its mass is measured. The temperature of the sample is recorded.
-
Measurement with Water: The pycnometer is emptied, cleaned, and filled with distilled water, and its mass is measured at the same temperature.
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Calculation: The density of p-cymene is calculated using the formula: Density of p-cymene = (mass of p-cymene / mass of water) * density of water at the measurement temperature.
Determination of Refractive Index
The refractive index is a measure of how light propagates through a substance and is useful for identification and purity assessment.
Methodology (Abbe Refractometer):
-
Apparatus Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of p-cymene are placed on the prism of the refractometer.
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Measurement: The prism is closed, and the light source is adjusted. The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Data Recording: The refractive index is read from the scale. The temperature of the measurement is critical and should be controlled and recorded.
Determination of Solubility in Water
The low aqueous solubility of p-cymene is a key factor in its formulation and delivery.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of p-cymene is added to a known volume of distilled water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand undisturbed to allow for complete phase separation. Centrifugation can be used to accelerate this process.
-
Quantification: A sample of the aqueous phase is carefully removed and the concentration of dissolved p-cymene is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical parameter in drug development, indicating the lipophilicity of a compound.
Methodology (Shake-Flask Method):
-
Solvent Preparation: Water and n-octanol are mutually saturated by mixing and allowing them to separate.
-
Sample Preparation: A known amount of p-cymene is dissolved in either the water-saturated n-octanol or the n-octanol-saturated water.
-
Partitioning: A known volume of the p-cymene solution is mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for phase separation.
-
Quantification: The concentration of p-cymene in both the aqueous and n-octanol phases is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, GC, or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of p-cymene in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Biological Activities and Signaling Pathways
p-Cymene exerts its biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for its therapeutic application.
Anti-inflammatory Activity
p-Cymene has been shown to possess significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[1] This is primarily achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][8][9]
The NF-κB pathway is a key regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. p-Cymene has been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[8]
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. p-Cymene has been found to inhibit the phosphorylation of key MAPK proteins such as ERK1/2, p38, and JNK, leading to a reduction in the production of inflammatory cytokines.[8][9]
Antimicrobial Activity
p-Cymene exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[1] Its mechanism of action is primarily attributed to its ability to disrupt the integrity of microbial cell membranes.[2] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.
References
- 1. Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. kelid1.ir [kelid1.ir]
- 4. researchgate.net [researchgate.net]
- 5. p-Cymene - Wikipedia [en.wikipedia.org]
- 6. ICSC 0617 - p-CYMENE [inchem.org]
- 7. store.astm.org [store.astm.org]
- 8. p-Cymene modulates in vitro and in vivo cytokine production by inhibiting MAPK and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
